Enantioselective Dehydrogenase Activity: (S)-HICA as Exclusive Substrate
L-2-hydroxy-4-methylpentanoic acid dehydrogenase from Lactobacillus confusus exhibits absolute stereospecificity, exclusively oxidizing the (S)-enantiomer of 2-hydroxy-4-methylpentanoic acid (S-HICA) to 4-methyl-2-oxopentanoic acid, while showing no activity towards the (R)-enantiomer [1]. This enzyme is utilized in enantioselective synthesis and analytical methods to differentiate and quantify the (S)-form in biological samples.
| Evidence Dimension | Enzymatic substrate specificity |
|---|---|
| Target Compound Data | Active substrate (100% relative activity) |
| Comparator Or Baseline | (R)-2-hydroxy-4-methylpentanoic acid (R-HICA) - No detectable activity |
| Quantified Difference | Absolute stereoselectivity |
| Conditions | In vitro enzyme assay with purified L-2-hydroxy-4-methylpentanoic acid dehydrogenase |
Why This Matters
This stereospecificity is critical for developing enantioselective biosensors, diagnostic assays for maple syrup urine disease (MSUD), and biocatalytic production of enantiopure (S)-HICA for pharmaceutical synthesis.
- [1] US4530903A. L-2-hydroxy-4-methylpentanoic acid-dehydrogenase, process for obtaining it and its use. Degussa AG. View Source
